molecular formula C8H11N3O2 B2414625 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1479469-34-5

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2414625
CAS No.: 1479469-34-5
M. Wt: 181.195
InChI Key: IEUFPKAJMKRLSP-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The oxan-4-yl group can be introduced through subsequent functionalization steps .

Industrial production methods for this compound may involve scalable synthesis techniques, such as the use of commercially available starting materials like 3-dimethylaminoacrolein and 4-nitrophenyl azide. These methods allow for the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .

Scientific Research Applications

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent for the modification of biomolecules, such as proteins and peptides, enabling the study of biological processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The triazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and enable its use in diverse applications.

Properties

IUPAC Name

1-(oxan-4-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUFPKAJMKRLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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